(S)-2-(1-methylpyrrolidin-2-yl)aceticacid
Description
(S)-2-(1-Methylpyrrolidin-2-yl)acetic acid is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C7H13NO2/c1-8-4-2-3-6(8)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
WQGHBXNTZFIOSX-LURJTMIESA-N |
Isomeric SMILES |
CN1CCC[C@H]1CC(=O)O |
Canonical SMILES |
CN1CCCC1CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Methylpyrrolidin-2-yl)acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the acetic acid group.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(1-Methylpyrrolidin-2-yl)acetic acid may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can facilitate the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Methylpyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-(1-Methylpyrrolidin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(1-Methylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methylpyrrolidin-2-yl)acetone: This compound features a similar pyrrolidine ring but differs in the functional group attached to the ring.
(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride: Another related compound with a different functional group, used in various chemical and biological studies.
Uniqueness
(S)-2-(1-Methylpyrrolidin-2-yl)acetic acid is unique due to its specific chiral configuration and the presence of the acetic acid moiety. This configuration can lead to distinct biological activities and interactions compared to its analogs.
Biological Activity
(S)-2-(1-methylpyrrolidin-2-yl)acetic acid, also referred to as (S)-MPAA, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of (S)-MPAA, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
1. Neuropharmacological Effects
Research indicates that (S)-MPAA exhibits neuropharmacological properties. It has been studied for its potential role as a modulator in neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Studies have shown that compounds with similar structures can act as monoamine oxidase inhibitors (MAOIs), which may enhance mood and cognitive functions by increasing the levels of neurotransmitters in the brain.
2. Anti-inflammatory Properties
(S)-MPAA has demonstrated anti-inflammatory effects in various in vitro and in vivo models. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The mechanisms through which (S)-MPAA exerts its biological effects are multifaceted:
- Receptor Modulation : It may interact with specific receptors in the central nervous system, influencing neurotransmitter release.
- Enzymatic Inhibition : As suggested by studies on related compounds, (S)-MPAA may inhibit enzymes like monoamine oxidase, leading to increased neurotransmitter availability.
- Cytokine Regulation : By modulating cytokine production, it can effectively reduce inflammation.
Research Findings
A summary of key research findings related to (S)-MPAA is provided below:
Case Study 1: Neuropharmacological Evaluation
In a study evaluating the effects of (S)-MPAA on animal models of depression, it was found that administration led to significant improvements in behavioral tests indicative of antidepressant activity. The compound was shown to increase serotonin levels in the hippocampus, suggesting a mechanism similar to that of traditional antidepressants.
Case Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory properties of (S)-MPAA involved treating mice with induced inflammation. Results indicated a marked reduction in swelling and pain responses compared to control groups, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
